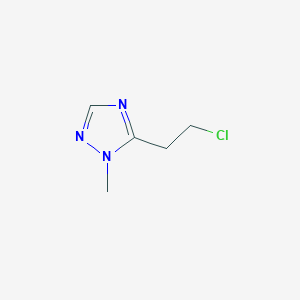
4-Ethylbenzene-1,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethylbenzene-1,3-dicarbonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of an ethyl group and two cyano groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzene-1,3-dicarbonitrile typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired substitution pattern .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and subsequent cyanation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethylbenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the ethyl or cyano groups can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Various halogenating agents, nucleophiles, and electrophiles under controlled temperature and pressure
Major Products: The major products formed from these reactions include substituted benzenes, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Ethylbenzene-1,3-dicarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism by which 4-Ethylbenzene-1,3-dicarbonitrile exerts its effects involves interactions with various molecular targets. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring provides a stable framework for these interactions, allowing the compound to engage in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
Benzonitrile: Lacks the ethyl group, making it less hydrophobic.
4-Methylbenzene-1,3-dicarbonitrile: Similar structure but with a methyl group instead of an ethyl group.
4-Ethylbenzonitrile: Contains only one cyano group, leading to different reactivity and applications .
Uniqueness: 4-Ethylbenzene-1,3-dicarbonitrile is unique due to the combination of its ethyl and cyano groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .
Propriétés
Numéro CAS |
104614-58-6 |
|---|---|
Formule moléculaire |
C10H8N2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
4-ethylbenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C10H8N2/c1-2-9-4-3-8(6-11)5-10(9)7-12/h3-5H,2H2,1H3 |
Clé InChI |
MBJWGHPMLSGNGR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=C1)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)




![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)

![Ethyl [(3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl]acetate](/img/structure/B14344117.png)



![N-[(3-Chlorophenyl)methyl]-4-methoxyaniline](/img/structure/B14344138.png)
